molecular formula C23H27NO4 B1599281 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid CAS No. 351002-64-7

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B1599281
CAS No.: 351002-64-7
M. Wt: 381.5 g/mol
InChI Key: RUBYLACKGJPIPO-UHFFFAOYSA-N
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Description

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a diphenylmethyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid, also known as Boc-alpha-(diphenylmethyl)-DL-Pro-OH, is a complex organic compound that plays a significant role in organic synthesis

Mode of Action

The compound’s mode of action involves its interaction with other organic compounds in a process called protodeboronation . Protodeboronation is a radical approach that involves the removal of boron from boronic esters . This process is crucial in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . This process is a significant biochemical pathway that allows the boron moiety to be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that the compound’s stability is a crucial factor in its bioavailability . The compound is usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action is the creation of new organic compounds through the process of protodeboronation . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound and, consequently, its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.

    Protection with Boc Group: The final step involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the diphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-2-(phenylmethyl)-2-pyrrolidinecarboxylic acid: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.

    1-Boc-2-(methyl)-2-pyrrolidinecarboxylic acid: Contains a methyl group instead of a diphenylmethyl group.

    1-Boc-2-(ethyl)-2-pyrrolidinecarboxylic acid: Contains an ethyl group instead of a diphenylmethyl group.

Uniqueness

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid is unique due to the presence of the diphenylmethyl group, which provides enhanced stability and reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYLACKGJPIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407775
Record name 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-64-7
Record name 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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